molecular formula C20H19N B170281 N,N-Bis(M-tolyl)benzenaMine CAS No. 13511-11-0

N,N-Bis(M-tolyl)benzenaMine

Cat. No. B170281
CAS RN: 13511-11-0
M. Wt: 273.4 g/mol
InChI Key: ZCAWQFNYHFHEPZ-UHFFFAOYSA-N
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Description

“N,N-Bis(M-tolyl)benzenaMine” is a chemical compound with the molecular formula C20H19N . It is used as a Hole Transport Layer material for OLED devices .


Molecular Structure Analysis

“N,N-Bis(M-tolyl)benzenaMine” contains a total of 42 bonds, including 23 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, and 1 tertiary amine (aromatic) .


Physical And Chemical Properties Analysis

“N,N-Bis(M-tolyl)benzenaMine” has a molecular weight of 273.37200, a density of 1.079g/cm3, a boiling point of 417.5ºC at 760 mmHg, and a melting point of 67.0℃ .

Scientific Research Applications

Comprehensive Analysis of “N,N-Bis(M-tolyl)benzenaMine” Applications

“N,N-Bis(M-tolyl)benzenaMine” is a compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each with its own section and rich, informative content.

Organic Synthesis

N,N-Bis(M-tolyl)benzenaMine: can be used as a precursor or an intermediate in the synthesis of complex organic molecules. Its aromatic structure makes it a suitable candidate for reactions requiring stable phenyl groups.

Catalysis

Due to its potential to act as a ligand, this compound could be involved in catalytic processes, particularly in the formation of metalloclusters that are fundamental in catalysis and materials applications .

Pharmaceutical Research

The structural similarity of N,N-Bis(M-tolyl)benzenaMine to other bioactive compounds suggests it could be used in the design of new pharmaceuticals, especially in the development of sulfonamide-based drugs .

Material Science

In material science, N,N-Bis(M-tolyl)benzenaMine could be utilized in the creation of new polymeric materials or as a modifying agent to enhance the properties of existing materials.

Spectroscopy

This compound’s unique electronic structure may allow it to be used in spectroscopic studies, aiding in the understanding of molecular interactions and electron transfer processes.

DNA Mimicry

Given the nitrogen atoms in its structure, N,N-Bis(M-tolyl)benzenaMine could mimic properties of DNA bases, which is significant for studies in genetics and molecular biology .

Future Directions

“N,N-Bis(M-tolyl)benzenaMine” is a popular Hole Transport Layer material for OLED devices . As OLED technology continues to advance, it’s likely that the use of “N,N-Bis(M-tolyl)benzenaMine” and similar compounds will continue to be explored.

properties

IUPAC Name

3-methyl-N-(3-methylphenyl)-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N/c1-16-8-6-12-19(14-16)21(18-10-4-3-5-11-18)20-13-7-9-17(2)15-20/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAWQFNYHFHEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592810
Record name 3-Methyl-N-(3-methylphenyl)-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(M-tolyl)benzenaMine

CAS RN

13511-11-0
Record name 3-Methyl-N-(3-methylphenyl)-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Dimethyltriphenylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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